molecular formula C8H7NO6 B13903002 2-Hydroxy-3-methoxy-5-nitrobenzoic acid

2-Hydroxy-3-methoxy-5-nitrobenzoic acid

Cat. No.: B13903002
M. Wt: 213.14 g/mol
InChI Key: CXVCEBNPFLHILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO6 It is a derivative of benzoic acid, featuring hydroxyl, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-methoxy-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-3-methoxybenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-hydroxy-3-methoxy-5-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-methoxy-5-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methoxy-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H7NO6

Molecular Weight

213.14 g/mol

IUPAC Name

2-hydroxy-3-methoxy-5-nitrobenzoic acid

InChI

InChI=1S/C8H7NO6/c1-15-6-3-4(9(13)14)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

CXVCEBNPFLHILW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.